
5-Bromo-7,8-dimethoxy-3,4-dihydro-2H-isoquinolin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1(2H)-Isoquinolinone, 5-bromo-3,4-dihydro-7,8-dimethoxy- is a brominated derivative of isoquinolinone, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. This compound features a bromine atom at the 5-position and methoxy groups at the 7 and 8 positions, which can influence its chemical reactivity and biological properties.
Synthetic Routes and Reaction Conditions:
Bartoli Reaction: One common synthetic route involves the reaction between isopropenylmagnesium bromide and 4-bromo-3-nitrotoluene under Bartoli reaction conditions in tetrahydrofuran (THF) at -40°C. This reaction yields 2,4-dimethyl-7-bromoindole, which can be further modified to obtain the desired isoquinolinone derivative.
Reduction and Cyclization: The nitro group in the intermediate can be reduced to an amine, followed by cyclization to form the isoquinolinone core.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromine position, with nucleophiles like sodium azide (NaN₃) or potassium iodide (KI).
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₂Cl₂, in acidic or neutral conditions.
Reduction: LiAlH₄, H₂ with Pd/C catalyst, in anhydrous ether or THF.
Substitution: NaN₃, KI, in polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or iodides.
科学的研究の応用
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Isoquinolinones are known to exhibit various biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Derivatives of isoquinolinone have been explored for their potential therapeutic applications, including as enzyme inhibitors and receptor modulators.
Industry: The compound can be used in the development of new materials and catalysts due to its unique structural features.
作用機序
The mechanism by which 1(2H)-Isoquinolinone, 5-bromo-3,4-dihydro-7,8-dimethoxy- exerts its effects depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific application and biological context.
類似化合物との比較
Isoquinoline: A parent compound without the bromine and methoxy groups.
Quinoline: A structurally related compound with a different arrangement of nitrogen and carbon atoms.
Bromoisoquinoline derivatives: Other brominated isoquinolines with different substituents.
Uniqueness: 1(2H)-Isoquinolinone, 5-bromo-3,4-dihydro-7,8-dimethoxy- is unique due to its specific substitution pattern, which can influence its reactivity and biological activity compared to other isoquinolines and quinolines.
特性
分子式 |
C11H12BrNO3 |
|---|---|
分子量 |
286.12 g/mol |
IUPAC名 |
5-bromo-7,8-dimethoxy-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C11H12BrNO3/c1-15-8-5-7(12)6-3-4-13-11(14)9(6)10(8)16-2/h5H,3-4H2,1-2H3,(H,13,14) |
InChIキー |
DTIUYRPCZSHZFC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C2CCNC(=O)C2=C1OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


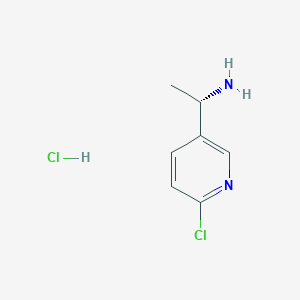
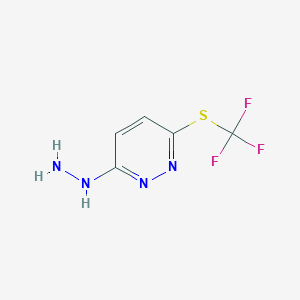
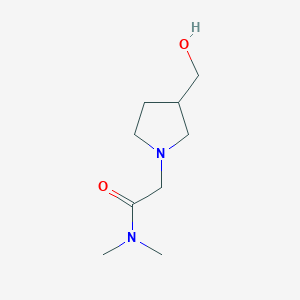
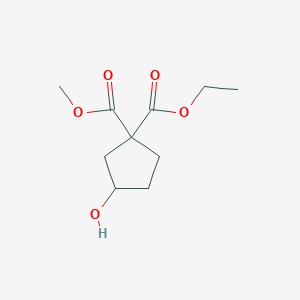
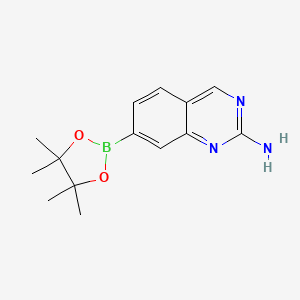
![[(4-fluorophenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B15051797.png)


![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15051825.png)

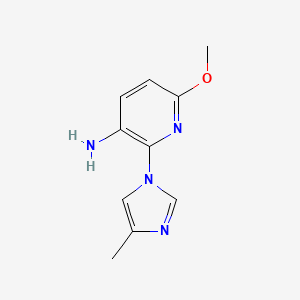
![[Methyl-(2-methyl-benzyl)-amino]-acetic acid](/img/structure/B15051834.png)


